molecular formula C11H11NO3 B2938144 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid CAS No. 866038-38-2

2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid

Cat. No. B2938144
CAS RN: 866038-38-2
M. Wt: 205.213
InChI Key: HVDCPJSFTRJARN-UHFFFAOYSA-N
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Description

“2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” is a compound with the molecular formula C11H11NO3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” is based on structures generated from information available in ECHA’s databases . The molecular structure is only displayed if the substance is well-defined, its identity is not claimed confidential, and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways . The presence of Ar–NO2 group in compounds was indicated by the appearance of asymmetric Ar–NO2 stretches in the scale of 1347–1339 cm−1 .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including “2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid”, have been studied for their in vitro antimicrobial activity against various bacterial and fungal strains . These compounds have shown significant activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .

Anticancer Activity

Benzoxazole derivatives have also been evaluated for their anticancer activity. In vitro studies have shown that these compounds exhibit significant anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Anti-Inflammatory Activity

Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including anti-inflammatory effects . They could potentially be used in the development of new anti-inflammatory drugs.

Antifungal Activity

Some benzoxazole compounds have shown potent antifungal activity. For instance, compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .

Antiparkinson Activity

Benzoxazole derivatives have also been studied for their potential antiparkinson effects . This suggests that “2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” could potentially be used in the treatment of Parkinson’s disease.

Inhibition of Hepatitis C Virus

Benzoxazole derivatives have shown potential in the inhibition of the Hepatitis C virus . This suggests that “2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid” could potentially be used in the treatment of Hepatitis C.

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

properties

IUPAC Name

2-(2-ethyl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10-12-8-5-7(6-11(13)14)3-4-9(8)15-10/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDCPJSFTRJARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid

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